Pentafluorobenzylzinc bromide

Catalog No.
S3330163
CAS No.
352534-75-9
M.F
C7H2BrF5Zn
M. Wt
326.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentafluorobenzylzinc bromide

CAS Number

352534-75-9

Product Name

Pentafluorobenzylzinc bromide

IUPAC Name

bromozinc(1+);1,2,3,4,5-pentafluoro-6-methanidylbenzene

Molecular Formula

C7H2BrF5Zn

Molecular Weight

326.4 g/mol

InChI

InChI=1S/C7H2F5.BrH.Zn/c1-2-3(8)5(10)7(12)6(11)4(2)9;;/h1H2;1H;/q-1;;+2/p-1

InChI Key

JNQVFPNRJUXZSW-UHFFFAOYSA-M

SMILES

[CH2-]C1=C(C(=C(C(=C1F)F)F)F)F.[Zn+]Br

Canonical SMILES

[CH2-]C1=C(C(=C(C(=C1F)F)F)F)F.[Zn+]Br
Pentafluorobenzylzinc bromide (PFBZnBr) is an organometallic compound that is extensively used in chemical and pharmaceutical research. It is classified as a Grignard reagent, which is a type of organometallic compound used in organic synthesis. PFBZnBr is a white, crystalline, and moisture-sensitive solid that is soluble in common organic solvents such as diethyl ether, tetrahydrofuran, and benzene.
PFBZnBr has a molecular weight of 336.17 g/mol and a melting point of 218-220 °C. It is highly reactive towards electrophilic reagents, making it a valuable intermediate in several synthetic procedures. PFBZnBr has a strong reducing property, and it reacts with a variety of functional groups present in organic halides and carbonyls.
PFBZnBr can be synthesized by the reaction of pentafluorobenzylic acid with zinc dust in the presence of hydrobromic acid or lithium bromide. The resulting PFBZnBr can be purified by distillation under vacuum or through column chromatography. The presence of PFBZnBr in the reaction mixture can be confirmed through different analytical techniques such as infrared spectroscopy, gas chromatography-mass spectrometry, or nuclear magnetic resonance spectroscopy.
Several analytical methods have been developed to determine the presence and quantity of PFBZnBr in a reaction mixture. Among these, gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy are the most commonly used techniques. Other analytical methods include high-performance liquid chromatography, thin-layer chromatography, and infrared spectroscopy.
PFBZnBr has shown to exhibit potent antitumor activity against various cancer cell lines, including ovarian cancer, breast cancer, prostate cancer, and leukemia. It has been proposed that PFBZnBr exerts its antitumor effects by inhibiting DNA synthesis and inducing apoptosis. Additionally, PFBZnBr has also been reported to have anti-inflammatory properties.
PFBZnBr is a highly reactive and moisture-sensitive compound that should be handled with caution in laboratory settings. It can be harmful if swallowed, inhaled, or absorbed through the skin, and it can cause severe irritation and damage to the eyes and skin. PFBZnBr is known to react with water and oxygen, releasing toxic gases such as hydrogen gas and bromine gas. Therefore, it should be stored in a dry and well-ventilated area, away from any sources of moisture or air.
PFBZnBr has various applications in chemical and pharmaceutical research. It is used as a reagent in organic synthesis to introduce the pentafluorobenzyl group in various molecules. Additionally, PFBZnBr is used for the synthesis of several important compounds such as taxol, a widely used anticancer drug. PFBZnBr has also been used in the synthesis of chiral molecules and advanced materials.
The use of PFBZnBr has been extensively studied in various scientific fields, including organic synthesis, medicinal chemistry, and materials science. Recent studies have focused on the use of PFBZnBr as a potent antitumor agent and for the synthesis of advanced materials such as porous organic polymers and metal-organic frameworks. Further research is needed to explore the full potential of PFBZnBr in these and other research fields.
PFBZnBr has potential implications in various fields of research and industry, including medicinal chemistry, materials science, and nanotechnology. In medicinal chemistry, PFBZnBr can be used for the development of new anticancer drugs and the synthesis of chiral pharmaceuticals. In materials science, PFBZnBr can be used for the synthesis of advanced materials such as metal-organic frameworks with optical and magnetic properties. In nanotechnology, PFBZnBr can be used for the synthesis of functional nanoparticles for biomedical and environmental applications.
Despite its numerous applications and potential implications, the use of PFBZnBr in scientific research has several limitations. The most significant limitation is its high reactivity and sensitivity towards water and air, which limits its use in several synthetic procedures. Additionally, there is a need for the development of new methods to improve the synthesis and purification of PFBZnBr. Future directions in the research of PFBZnBr aim to explore its full potential in different fields of research and to develop new methods for its synthesis and purification. Some of these future directions include the development of new applications in agriculture, environmental science, and surface chemistry. Additionally, the investigation of the mechanism of action of PFBZnBr and its derivatives on cancer cells is an area of future research.

Dates

Modify: 2023-08-19

Explore Compound Types